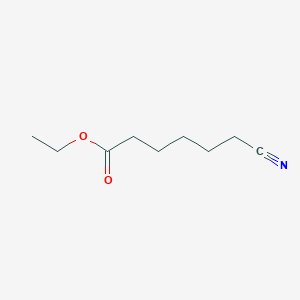
Ethyl 6-cyanohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-cyanohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis : Ethyl 6-cyanohexanoate serves as a crucial building block in organic synthesis. It can be used to produce various derivatives through reactions such as hydrolysis, reduction, and substitution.
- Pharmaceutical Development : The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic diseases. Its ability to inhibit specific enzymes makes it a candidate for further research in medicinal chemistry.
- Polymer Chemistry : this compound can be utilized in the synthesis of polyamides, such as Nylon 7. This application highlights its role in producing high-performance materials with desirable mechanical properties.
Case Study 1: Synthesis of Nylon 7
A study conducted by researchers at Wiley Online Library explored the use of this compound in synthesizing Nylon 7. The researchers reported that melt-spun fibers exhibited high tenacity, making them suitable for textile applications. The study compared the mechanical properties of Nylon 7 with those of traditional nylons (e.g., Nylon 6 and Nylon 66), demonstrating superior performance characteristics attributed to the unique structure provided by this compound .
Case Study 2: Inhibition of Enzymatic Activity
Research published in various journals has highlighted the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting crotonoyl-CoA reductase, which plays a significant role in fatty acid metabolism. This inhibition could lead to therapeutic applications for conditions like type 2 diabetes .
Properties
CAS No. |
10137-65-2 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 6-cyanohexanoate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3 |
InChI Key |
WPGIMPZMPWRYAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC#N |
Canonical SMILES |
CCOC(=O)CCCCCC#N |
Key on ui other cas no. |
10137-65-2 |
Synonyms |
6-Cyanohexanoic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















